S-Ribosylhomocysteine

Beschreibung

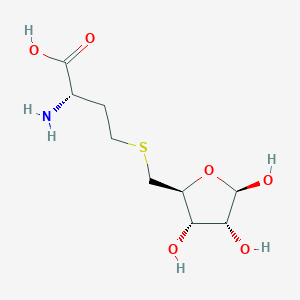

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H17NO6S |

|---|---|

Molekulargewicht |

267.30 g/mol |

IUPAC-Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C9H17NO6S/c10-4(8(13)14)1-2-17-3-5-6(11)7(12)9(15)16-5/h4-7,9,11-12,15H,1-3,10H2,(H,13,14)/t4-,5+,6+,7+,9+/m0/s1 |

InChI-Schlüssel |

IQFWYNFDWRYSRA-OEQWSMLSSA-N |

SMILES |

C(CSCC1C(C(C(O1)O)O)O)C(C(=O)O)N |

Isomerische SMILES |

C(CSC[C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)[C@@H](C(=O)O)N |

Kanonische SMILES |

C(CSCC1C(C(C(O1)O)O)O)C(C(=O)O)N |

Synonyme |

S-ribosyl-L-homocysteine |

Herkunft des Produkts |

United States |

Enzymatic Biotransformation and Metabolic Pathways of S Ribosylhomocysteine

S-Ribosylhomocysteine Biosynthesis

The formation of this compound (SRH) is a critical step in the activated methyl cycle and is intricately linked to the production of a universal bacterial signaling molecule.

Precursors and Enzymatic Reactions Leading to this compound Formation

The biosynthesis of this compound is a two-step enzymatic process that begins with S-adenosylmethionine (SAM), a primary methyl group donor in numerous cellular reactions. amerigoscientific.com When SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH). amerigoscientific.comacs.orgucsf.edu SAH is a potent inhibitor of methyltransferases, and its accumulation can be toxic to the cell. ucsf.edunih.gov

The key enzymatic conversion in the biosynthesis of SRH is summarized in the table below:

| Precursor | Enzyme | Product(s) |

| S-adenosylhomocysteine (SAH) | Pfs (5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase) | This compound (SRH) + Adenine (B156593) |

Regulation of this compound Synthesis at the Genetic and Enzymatic Levels

This compound Degradation and Catabolism

The primary metabolic fate of this compound in many bacteria is its degradation through a specific enzymatic pathway that plays a dual role in cellular metabolism and intercellular communication.

The this compound Lyase (LuxS/MtnX) Pathway

Enzymatic Cleavage of this compound to Homocysteine and 4,5-Dihydroxy-2,3-pentanedione (DPD)

The enzymatic reaction catalyzed by LuxS is detailed in the table below:

| Substrate | Enzyme | Product(s) |

| This compound (SRH) | LuxS (this compound lyase) | L-homocysteine + 4,5-dihydroxy-2,3-pentanedione (DPD) |

Mechanistic Insights into LuxS Catalysis

The catalytic mechanism of LuxS is a complex, multi-step process that involves an internal redox reaction. nih.govnih.gov It is proposed to proceed through a series of proton-transfer reactions facilitated by the Fe²⁺ ion and two general acid/base residues in the active site. acs.orgresearchgate.net The key steps in the proposed mechanism are:

Aldose-Ketose Isomerization : The reaction begins with the conversion of the ribose moiety of SRH from its aldehyde form to a 2-ketone intermediate. nih.govresearchgate.net

Ketose-Ketose Isomerization : This is followed by a second isomerization step that shifts the carbonyl group from the C2 to the C3 position, forming a 3-ketone intermediate. nih.govresearchgate.net

β-Elimination : The final step is a β-elimination reaction that cleaves the C4-C5 bond, releasing homocysteine and the enol form of DPD. nih.govnih.govresearchgate.net

Studies have identified key amino acid residues involved in the catalytic process. In Bacillus subtilis LuxS, Cys-84 is proposed to act as the general base responsible for proton abstraction in the isomerization steps, while Glu-57 is thought to facilitate substrate binding and proton transfer. nih.gov The divalent metal ion, typically Fe²⁺, plays a crucial role in polarizing the substrate and stabilizing the reaction intermediates. acs.orgnih.gov

Interconnections of this compound Metabolism with Primary Metabolic Networks

The metabolism of SRH is not an isolated pathway but is deeply integrated with core metabolic processes within the cell. The products of the LuxS reaction, homocysteine and DPD, serve as critical links to the methionine salvage pathway and central carbon metabolism.

Integration with the Methionine Salvage Pathway (Activated Methyl Cycle)

SAH to SRH: The enzyme Pfs (S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase) hydrolyzes SAH to adenine and this compound. researchgate.net

SRH to Homocysteine: LuxS cleaves SRH to produce L-homocysteine and DPD. nih.govresearchgate.net

Homocysteine to Methionine: The homocysteine produced is then remethylated to form methionine. This crucial step is catalyzed by methionine synthase (such as MetE or MetH), which transfers a methyl group from 5-methyltetrahydrofolate to homocysteine. researchgate.netcreative-proteomics.com

Crosstalk with Central Carbon Metabolism

The connection of SRH metabolism to central carbon metabolism occurs primarily through its products.

Homocysteine and One-Carbon Metabolism: The remethylation of homocysteine to methionine is directly linked to one-carbon metabolism via the folate cycle. creative-proteomics.com The required methyl group donor, 5-methyltetrahydrofolate, is generated through a series of reactions involving folate derivatives. cambridge.org The carbon units for this cycle are primarily derived from serine, which is synthesized from the glycolytic intermediate 3-phosphoglycerate. nih.gov This creates a direct link between glycolysis, a cornerstone of central carbon metabolism, and the methionine salvage pathway fed by SRH degradation. Elevated homocysteine levels can indicate perturbations in this interconnected network. frontiersin.org

Structural and Mechanistic Enzymology of S Ribosylhomocysteine Lyase Luxs/mtnx

Active Site Characterization and Ligand Binding Specificity

The active site of LuxS is a highly specific and enclosed environment. It is described as a buried, irregularly shaped cavity with a calculated volume of approximately 90 ų. nih.gov This restricted size suggests that the enzyme is tailored for small substrates like S-Ribosylhomocysteine. nih.gov Access to this catalytic center from the enzyme's surface is through a narrow, partially hydrophobic tunnel, which in the static crystal structure appears almost inaccessible. nih.gov

The specificity of the active site is determined by a cluster of highly conserved amino acid residues. At the heart of the active site is a divalent metal ion, which is coordinated by two histidine residues (His-54, His-58) and a cysteine residue (Cys-126). psu.eduuniprot.org Several other residues are critical for binding the substrate and for catalysis. Mutagenesis studies have identified Cysteine-84 and Glutamate-57 as essential for the catalytic process. ohiolink.edufiu.edu Furthermore, an invariant Arginine-39 residue plays a role in stabilizing the thiolate anion of Cys-83 (a key residue in E. coli LuxS), which is crucial for its function as a general acid/base during the reaction. nih.gov

| Key Residue | Organism Context | Role in LuxS/MtnX Function | Source(s) |

| His-54 | Bacillus subtilis | Metal Ion Coordination | psu.eduuniprot.org |

| His-58 | Bacillus subtilis | Metal Ion Coordination | psu.eduuniprot.org |

| Cys-126 | Bacillus subtilis | Metal Ion Coordination | psu.eduuniprot.org |

| Glu-57 | Bacillus subtilis | Facilitates substrate binding and proton transfer | ohiolink.edufiu.edufigshare.com |

| Cys-84 | Bacillus subtilis | Acts as the general base for proton abstraction | ohiolink.edufiu.edufigshare.com |

| Arg-39 | Escherichia coli | Stabilizes the thiolate anion of Cys-83 | nih.gov |

Catalytic Mechanism and Transition State Analysis of this compound Cleavage

The cleavage of this compound (SRH) by LuxS is a complex process that converts SRH into L-homocysteine and 4,5-dihydroxy-2,3-pentanedione (DPD). wikipedia.orgohiolink.edu The catalytic mechanism is highly unusual and involves three main stages. fiu.edufigshare.com

First, the reaction begins with an internal redox reaction, which involves the migration of the carbonyl group of the ribose moiety from the C1 position to the C2 position, forming a 2-keto intermediate. fiu.edufigshare.com This step is followed by a second carbonyl migration, shifting the C=O group from the C2 to the C3 position, which generates a 3-keto intermediate. fiu.edufigshare.com The existence of these ketone intermediates has been directly observed using 13C NMR spectroscopy, and the 2-ketone intermediate has been co-crystallized with the enzyme, providing strong evidence for this proposed pathway. ohiolink.eduebi.ac.uk The 3-keto intermediate has also been chemically synthesized and proven to be a competent intermediate in the LuxS catalytic pathway. fiu.edufigshare.com

The final step is a β-elimination reaction, where the 3-keto intermediate breaks down to release the final products, L-homocysteine and DPD. fiu.edufigshare.com Throughout this multi-step process, key amino acid residues act as general acids and bases. Studies have identified Cys-84 as the likely general base that abstracts protons in the reaction steps, while Glu-57 is thought to assist in substrate binding and proton transfers. fiu.edufigshare.com

Role of Metal Ions and Cofactors in LuxS/MtnX Activity

LuxS is a metalloenzyme, and the divalent metal ion cofactor is essential for its catalytic activity. wikipedia.orgnih.gov There has been some debate regarding the identity of the native metal ion. While initial structural studies identified zinc (Zn²⁺) in the active site, subsequent research has provided strong evidence that the native cofactor is actually a ferrous iron ion (Fe²⁺). nih.govpsu.eduohiolink.edunih.gov The enzyme is unstable under aerobic conditions, which is attributed to the oxidation of this Fe²⁺ ion. ohiolink.edu

The metal ion's primary role is to function as a Lewis acid. psu.eduohiolink.edu It coordinates with the substrate and facilitates the two critical isomerization steps (the carbonyl migrations from C1 to C2 and C2 to C3) that are central to the catalytic mechanism. psu.edu Spectroscopic studies of LuxS where the native iron was replaced with cobalt (Co²⁺) support a direct catalytic role for the metal. ohiolink.edu This Co²⁺-substituted variant is highly stable and retains its catalytic activity. psu.edu The pKa of the metal-bound water molecule has been determined to be 10.4, which is consistent with its proposed role in catalysis. nih.gov

| Metal Ion | Reported Role/Property | Source(s) |

| Fe²⁺ | Identified as the native metal cofactor; acts as a Lewis acid. | psu.eduuniprot.orgohiolink.edunih.govuniprot.org |

| Zn²⁺ | Initially identified in crystal structures; can restore activity to metal-depleted enzyme. | nih.govnih.govnih.gov |

| Co²⁺ | Produces a highly stable and active enzyme variant when substituted for the native metal. | psu.eduohiolink.edunih.govnih.gov |

| Mn²⁺ | Can restore activity to the metal-depleted enzyme. | nih.govnih.gov |

Structural Adaptations and Sequence Homology of LuxS/MtnX Across Diverse Species

The LuxS protein is widespread in the bacterial kingdom, and its sequence and structure show interesting variations across different species. A large-scale phylogenetic analysis of over 3,000 LuxS sequences found that the proteins group into five distinct clusters, which generally correspond to different bacterial phyla and habitats. nih.gov This suggests that LuxS evolved early and has since diverged into several subtypes. nih.gov

While certain motifs are conserved across all clusters, analysis also reveals unique motifs specific to each cluster, which may translate to distinct structural and functional properties. nih.gov Homology modeling of representative LuxS proteins from each cluster has shown unique structural features and surface electrostatic potentials, suggesting potential differences in interacting partners. nih.gov In some bacteria, such as Helicobacter pylori, the LuxS gene appears to have been acquired through horizontal gene transfer from another species. nih.gov

A notable and unusual structural feature of LuxS is the presence of an inverted metal-binding motif, HXXEH (His-X-X-Glu-His), located on an alpha-helix. nih.gov This is a reversal of the more common HEXXH motif found in enzymes like thermolysin. Interestingly, the helix on which this motif resides is also inverted in its orientation relative to the structure of thermolysin, showcasing a unique structural solution for creating a functional metal-binding site. nih.gov

Biological Functions and Regulatory Roles of S Ribosylhomocysteine Metabolites

S-Ribosylhomocysteine as a Precursor for Autoinducer-2 (B1199439) (AI-2) Synthesis

| Bacterial Species | Effect of luxS Mutation/AI-2 on Biofilm Formation | Reference |

| Streptococcus pneumoniae | luxS mutant has decreased biofilm formation. | nih.gov |

| Bacillus cereus | Addition of AI-2 inhibits biofilm formation and stimulates dispersal. | rug.nl |

| Listeria monocytogenes | luxS mutant exhibits increased biofilm formation due to SRH accumulation. | nih.gov |

| Lactobacillus rhamnosus GG | luxS mutant shows impaired biofilm formation. | nih.gov |

| Staphylococcus epidermidis | luxS knockout augments biofilm formation. | mdpi.com |

Contribution to Microbial Physiology Beyond Quorum Sensing

The metabolic pathway involving this compound is not solely dedicated to quorum sensing. It is fundamentally linked to central metabolic processes that are essential for bacterial survival and adaptation.

The cleavage of this compound by LuxS is a crucial step in the activated methyl cycle, which is responsible for recycling homocysteine to regenerate methionine. oup.comwikipedia.org Methionine is a vital amino acid, serving as a building block for proteins and as the precursor for S-adenosylmethionine (SAM). SAM is the primary methyl group donor for a vast number of cellular methylation reactions, including the modification of DNA, RNA, and proteins. oup.com

The detoxification of S-adenosylhomocysteine (SAH), a toxic byproduct of methylation reactions, is also a critical function of this pathway. nih.govnih.gov SAH is a potent inhibitor of methyltransferases, and its accumulation can disrupt cellular methylation processes. nih.gov The conversion of SAH to SRH by the Pfs enzyme and the subsequent cleavage of SRH by LuxS are essential for preventing this toxicity. oup.comnih.gov

Given its connection to methionine metabolism, the LuxS pathway can have a significant impact on bacterial growth and nutrient utilization. A functional activated methyl cycle is necessary for providing the building blocks for biosynthesis and for adapting to different nutritional environments. nih.gov For example, in Lactobacillus rhamnosus GG, a luxS mutant exhibited impaired growth, highlighting the central metabolic role of this pathway. nih.gov

Furthermore, the metabolic state of the cell, which is intertwined with the LuxS pathway, can influence stress tolerance. For instance, the availability of methionine and SAM is crucial for repairing cellular damage and synthesizing protective molecules. The link between quorum sensing and stress response allows bacteria to integrate information about their population density with their metabolic capacity to orchestrate an appropriate adaptive response. frontiersin.org

Functional Divergence and Conservation of this compound Pathways in Microorganisms

The metabolic pathways involving this compound (SRH) exhibit significant functional divergence and conservation across the microbial world. These pathways are fundamentally linked to the activated methyl cycle, a crucial metabolic loop responsible for regenerating S-adenosyl-L-methionine (SAM), the primary methyl group donor for a vast array of cellular reactions. nih.govnih.gov The central role of these pathways is the detoxification and recycling of S-adenosylhomocysteine (SAH), a toxic byproduct of SAM-dependent methylation reactions that can act as a potent feedback inhibitor. nih.gov

Presence and Absence of LuxS/MtnX and Associated Pathways in Different Taxa

The distribution of the two primary SAH metabolic pathways is not uniform across different taxonomic groups, reflecting distinct evolutionary strategies for metabolic regulation and cell-to-cell communication.

The LuxS/Pfs pathway is widespread among bacteria but is not universal. It has been identified in a significant portion of both Gram-positive and Gram-negative bacteria. taylorandfrancis.com Notable examples include:

Gammaproteobacteria: Escherichia coli, Salmonella typhi, Vibrio harveyi, Aeromonas hydrophila. acs.orgmdpi.comuniprot.org

Bacilli (Firmicutes): Bacillus subtilis, Staphylococcus epidermidis, Lactobacillus rhamnosus. nih.govuniprot.orgfrontiersin.org

Other Bacteria: Helicobacter pylori, Campylobacter jejuni. researchgate.netresearchgate.net

Conversely, the SAHH pathway is the predominant system in Eukarya and Archaea. nih.govasm.org Additionally, many bacterial taxa lack the luxS gene and are presumed to rely on an SAHH-like enzyme for SAH detoxification. These include major groups such as:

Actinobacteria

Cyanobacteria

Alpha-proteobacteria

Table 2: Distribution of Key SAH Metabolism Enzymes in Different Taxa

| Taxon | Representative Organism(s) | LuxS/Pfs Pathway | SAHH Pathway | Primary Function |

| Bacteria | ||||

| Gammaproteobacteria | Escherichia coli, Salmonella typhi | Present | Absent | Metabolism & Quorum Sensing |

| Bacilli | Bacillus subtilis, Staphylococcus aureus | Present | Absent | Metabolism & Quorum Sensing |

| Lactobacillales | Lactobacillus rhamnosus | Present | Absent | Metabolism & Biofilm Formation |

| Epsilonproteobacteria | Helicobacter pylori | Present | Absent | Metabolism & Quorum Sensing |

| Actinobacteria | Streptomyces spp. | Absent | Present | Metabolism |

| Archaea | Methanocaldococcus jannaschii | Absent | Present | Metabolism |

| Eukarya | Saccharomyces cerevisiae, Homo sapiens | Absent | Present | Metabolism |

Compound Glossary

Advanced Research Methodologies for Studying S Ribosylhomocysteine

Spectroscopic Techniques for Structural Elucidation and Conformational Dynamics (e.g., NMR, CD)

Spectroscopic methods are fundamental in defining the three-dimensional structure and dynamic behavior of S-Ribosylhomocysteine and its interacting partners.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been a powerful tool for elucidating the structure of SRH and its derivatives. 13C NMR spectroscopy, in particular, has been instrumental in tracking the enzymatic conversion of SRH by S-ribosylhomocysteinase (LuxS). By using 13C-labeled SRH as a substrate, researchers have been able to directly observe the formation of ketone intermediates during the catalytic reaction. figshare.com This technique provides unambiguous evidence for the proposed reaction mechanism involving intramolecular redox reactions. nih.gov Furthermore, NMR experiments, such as 13C-1H HSQC, have been employed to determine the ionization state (pKa value) of critical amino acid residues, like Cysteine-83, in the active site of enzymes that bind SRH, which is crucial for understanding their catalytic roles. nih.gov

While direct Circular Dichroism (CD) studies on SRH are less common, CD spectroscopy is an essential technique for analyzing the conformational dynamics of enzymes that bind to it, such as LuxS. CD can monitor changes in the secondary and tertiary structure of these proteins upon substrate binding, revealing how the enzyme's conformation adapts to accommodate SRH and facilitate catalysis.

A summary of spectroscopic applications is presented below.

| Technique | Application in SRH Research | Key Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of SRH and its intermediates; Determination of active site residue pKa values in binding enzymes. | Direct observation of 2-keto and 3-keto intermediates in the LuxS catalytic mechanism. figshare.com Determination of the pKa of Cys-83 in E. coli LuxS to be <6. nih.gov |

| Circular Dichroism (CD) | Analysis of conformational changes in enzymes (e.g., LuxS) upon SRH binding. | Provides insights into the structural dynamics of enzyme-substrate interactions. |

Crystallographic and Cryo-EM Approaches for Enzyme-Substrate Complex Analysis

Visualizing the precise interactions between this compound and its processing enzymes at atomic resolution is critical for understanding catalysis and for designing inhibitors.

X-ray Crystallography has been the cornerstone for determining the three-dimensional structures of S-ribosylhomocysteinase (LuxS) from various bacterial species. nthu.edu.twpnas.org Crucially, crystallographic studies of LuxS co-crystallized with substrate analogs or catalytic intermediates have provided invaluable snapshots of the enzyme's active site during the reaction. For instance, the crystal structure of a catalytically inactive mutant (C84A) of Bacillus subtilis LuxS in complex with a 2-ketone intermediate was determined to a resolution of 1.8 Å. nih.gov This structure revealed that the C2 carbonyl oxygen of the intermediate directly coordinates with the active site metal ion, supporting the proposed Lewis acid function of the metal in catalysis. nih.gov These structures also highlight the key amino acid residues involved in substrate binding and catalysis. nih.gov

Cryo-Electron Microscopy (Cryo-EM) is an emerging technique that allows for the high-resolution structure determination of biological macromolecules in a near-native state. While specific cryo-EM structures of SRH-enzyme complexes are not yet widely reported, this methodology holds immense potential for studying large, dynamic, or membrane-associated protein complexes involved in SRH metabolism that may be difficult to crystallize. It can provide architectural characterization of holoenzymes and reveal how they engage with their substrates. youtube.com

Mass Spectrometry-Based Profiling and Quantification of this compound and its Metabolites

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of this compound and related metabolites in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for this purpose. Stable isotope dilution methods, where a known amount of a heavy-isotope labeled internal standard (e.g., [2H8]-homocystine) is added to a sample, allow for precise and accurate quantification of the target analyte. nih.gov This approach can be applied to measure intracellular concentrations of homocysteine, a direct product of SRH cleavage, and by extension, can be adapted for SRH itself and other metabolites in the pathway, such as S-adenosylhomocysteine (SAH). nih.govresearchgate.net MS-based methods are crucial for metabolomics studies aiming to profile the complete set of small molecules in a cell or tissue, which can reveal how metabolic pathways involving SRH are perturbed under different conditions.

Key features of MS-based methods are highlighted in the following table.

| Method | Purpose | Example Application |

|---|---|---|

| LC-MS/MS | Quantification of specific metabolites. | Quantification of intracellular homocysteine using stable isotope dilution. nih.gov |

| Metabolomics | Global profiling of metabolites. | Identifying changes in the metabolic network, including SRH and its precursors/products, in response to genetic or environmental changes. |

Isotopic Labeling Strategies for Tracing Metabolic Fluxes Involving this compound

Isotopic labeling is a powerful technique to delineate metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux. nih.gov In the context of this compound, stable isotopes (e.g., 13C, 15N) can be used to trace the path of atoms from a labeled precursor, through SRH, to its downstream products.

By supplying cells with a substrate enriched with a stable isotope (e.g., 13C-glucose), the label becomes incorporated into various metabolites. frontiersin.org The pattern and extent of isotope incorporation into SRH and its metabolic products can be analyzed using MS or NMR. frontiersin.org This information allows researchers to map the flow of metabolites and determine the relative contributions of different pathways to the production and consumption of SRH. mdpi.com Such metabolic flux analysis (MFA) is critical for understanding the regulation of the activated methyl cycle and its connection to quorum sensing under various physiological conditions. nih.gov

Recombinant DNA Technologies and Genetic Engineering for Pathway Manipulation (e.g., Gene Knockouts, Overexpression, Mutagenesis)

Recombinant DNA technology provides the tools to manipulate the genes encoding the enzymes involved in this compound metabolism, thereby enabling a detailed investigation of their in vivo function. nih.gov

Overexpression: The production of specific enzymes, such as LuxS and Pfs (which produces SRH), can be enhanced by cloning their genes into expression vectors and introducing them into a host organism like E. coli. nih.gov This allows for the purification of large quantities of the enzyme for structural and biochemical studies.

Site-Directed Mutagenesis: This technique is used to change specific amino acid residues within an enzyme. By mutating residues in the active site of LuxS (e.g., Cys-84 to Alanine), researchers can assess their importance in substrate binding and catalysis. nih.govnih.gov Such studies have been crucial in identifying Glu-57 and Cys-84 as essential catalytic residues. nih.gov

In Vitro Enzymatic Assays and Kinetic Characterization

In vitro enzymatic assays are essential for characterizing the catalytic activity and kinetics of enzymes that process this compound, such as LuxS. databiotech.co.il These assays are performed in a controlled environment, allowing for the systematic study of how factors like substrate concentration, pH, and temperature affect the enzyme's reaction rate.

By measuring the initial velocity of the reaction at various SRH concentrations, key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. This information provides insight into the enzyme's affinity for its substrate and its catalytic efficiency. Furthermore, these assays are used to screen for and characterize potential inhibitors of LuxS by testing the effect of various SRH analogues on the enzyme's activity. nih.gov The development of both enzyme assays and whole-cell quorum sensing assays has confirmed that chemically synthesized SRH is a valid substrate for LuxS. nih.gov

Computational Approaches: Molecular Dynamics Simulations and QM/MM for Catalytic Mechanism Elucidation

Computational methods provide powerful insights into the dynamic behavior and reaction mechanisms of enzyme-substrate complexes, complementing experimental data.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the motion of atoms in a system over time. This technique has been applied to the dimeric form of the LuxS enzyme to evaluate its structural and dynamical properties in both the presence and absence of its substrate, SRH, or inhibitors. nih.govresearchgate.net These simulations provide a detailed view of the dynamics of the enzyme's active site and the interface between its subunits. nih.govrsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM hybrid method is a powerful tool for studying enzymatic reaction mechanisms. In this approach, the region of the system where the chemical reaction occurs (e.g., the SRH substrate and the enzyme's active site residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.gov This method has been used to elucidate the initial steps of the LuxS catalytic mechanism, including the binding of SRH and its conversion to a 2-keto intermediate. nih.govresearchgate.net QM/MM calculations can map the energy landscape of the reaction, identifying transition states and intermediates, and clarifying the roles of specific active site residues and the metal cofactor. nih.gov

A summary of computational methods and their applications is provided below.

| Computational Method | Primary Use in SRH Research | Key Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying the structural and dynamical properties of the LuxS enzyme with and without bound SRH or inhibitors. | Revealed the dynamics of the enzyme's interfacial region and differing binding patterns for various ligands. nih.govrsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidating the detailed catalytic mechanism of LuxS. | Demonstrated how an active site water molecule can facilitate the ring-opening of SRH, leading to the formation of a common 2-keto intermediate. nih.gov |

Evolutionary Perspectives of S Ribosylhomocysteine Pathways

Phylogenetic Analysis of S-Ribosylhomocysteine Biosynthetic and Degradative Enzymes

Phylogenetic analyses of LuxS reveal that the enzyme is highly conserved across a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. oup.compeerj.com This widespread distribution suggests that the LuxS-dependent pathway has ancient origins and has been maintained throughout the evolution of major bacterial groups like Proteobacteria and Firmicutes. nih.gov Phylogenetic trees constructed based on LuxS sequences often show broad agreement with ribosomal RNA trees, indicating a pattern of vertical inheritance during the evolution of these phyla. nih.gov For instance, studies on various Vibrio species isolated from marine environments have shown diversity in luxS genes, yet they cluster phylogenetically, pointing to both conservation and divergence within the genus. nih.gov

The degradative enzyme LuxS is a homodimeric, iron-dependent metalloenzyme. wikipedia.orgebi.ac.uk Its structure features two identical tetrahedral metal-binding sites, a characteristic shared with peptidases and amidases. wikipedia.orgebi.ac.uk The active site contains a conserved HxxEH motif. peerj.com The structural and functional conservation of LuxS across diverse bacteria underscores its fundamental role, which is primarily metabolic—detoxifying SAH and recycling homocysteine for methionine synthesis. oup.commicrobiologysociety.org

Table 1: Key Enzymes in this compound Metabolism and Their Phylogenetic Distribution

| Enzyme | Gene Name(s) | Function | Phylogenetic Distribution |

|---|---|---|---|

| S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase | pfs, mtnN | Biosynthesis of SRH from SAH | Widespread in bacteria |

| This compound lyase | luxS | Degradation of SRH to homocysteine and DPD | Widespread in Gram-positive and Gram-negative bacteria |

| AI-2 Receptor (Sensor Kinase) | luxP, luxQ | AI-2 signal perception | Primarily in Vibrionaceae |

| AI-2 Receptor (ABC Transporter) | lsr operon | AI-2 signal perception and uptake | Primarily in Enterobacteriaceae, Bacillaceae, Pasteurellaceae |

This table is generated based on information from multiple sources. wikipedia.orgnih.govresearchgate.net

Horizontal Gene Transfer and Evolutionary Spread of LuxS/MtnX Homologs

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, is a significant force in bacterial evolution, contributing to adaptation and speciation. wikipedia.orgnih.gov While phylogenetic evidence suggests that the luxS gene is predominantly inherited vertically within major bacterial phyla, there are notable instances where HGT has played a role in its evolutionary spread. nih.govnih.gov

Incongruence between the phylogeny of the luxS gene and the phylogeny based on housekeeping genes (like 16S rRNA or gyrB) is the primary indicator of HGT. nih.govnih.gov Analyses have inferred the lateral transfer of luxS from Firmicutes to some distantly related bacterial lineages. nih.gov This transfer allows recipient organisms to acquire the metabolic and signaling capabilities associated with SRH degradation. The mechanisms for such transfers often involve mobile genetic elements like plasmids and temperate bacteriophages. wikipedia.org

The spread of mtnX (a gene often associated with methionine salvage pathways and sometimes used as a synonym or homolog for genes in the SRH pathway) and luxS through HGT can be seen as a mechanism for metabolic innovation. For example, in Helicobacter pylori, the luxS gene, along with neighboring genes cysK and metB, appears to have been acquired from a Gram-positive source. asm.org This acquisition conferred the ability to synthesize cysteine from SRH-derived homocysteine via a reverse transsulfuration pathway, a crucial adaptation for this pathogen. asm.org This highlights how HGT of SRH pathway genes can lead to the establishment of novel metabolic capabilities.

**Table 2: Evidence and Implications of Horizontal Gene Transfer of *luxS***

| Evidence for HGT | Inferred Donor/Recipient | Evolutionary Consequence |

|---|---|---|

| Incongruence between luxS and housekeeping gene phylogenies | Firmicutes to other distant lineages nih.gov | Spread of AI-2 production capability to new bacterial groups. |

| Presence of luxS in an unexpected genomic context | Gram-positive source to Helicobacter pylori asm.org | Acquisition of a novel cysteine synthesis pathway, enhancing metabolic flexibility. |

| Transfer of lux operon (including luxS in some contexts) | Vibrio harveyi to Vibrio vulnificus nih.gov | Introduction of luminescence and associated signaling into a new host, though this is rare. |

This table synthesizes findings on the horizontal gene transfer of luxS. nih.govnih.govasm.org

Adaptive Evolution of this compound Metabolism in Response to Environmental Niches

The metabolism of this compound has undergone adaptive evolution, enabling bacteria to thrive in diverse and specific environmental niches. The dual function of the key enzyme LuxS, participating in both essential metabolism and quorum sensing, provides a flexible platform for such adaptation. oup.commicrobiologysociety.org

The adaptation of SRH metabolism is also evident in bacteria occupying different nutritional environments. Lactobacillus plantarum, a bacterium used in various food fermentations, demonstrates a remarkable ability to adapt its metabolic pathways, including those related to SRH, in response to the available substrates in different media like cucumber juice or liquid feed. asm.org This metabolic flexibility, allowing for the efficient use of available nutrients, is a key adaptive trait.

Furthermore, the evolution of SRH metabolism can be a response to environmental stressors. The activated methyl cycle, in which SRH is an intermediate, is linked to the production of SAM, a metabolite involved in numerous cellular processes, including DNA methylation and stress responses. oup.com Alterations in LuxS activity can impact the cellular pools of homocysteine and SAM, thereby influencing a wide range of downstream processes. oup.com This metabolic linkage means that evolutionary pressures on one aspect of cellular physiology can indirectly select for changes in SRH metabolism, leading to adaptations tailored to specific environmental challenges. For example, the need to form robust biofilms on surfaces as a survival strategy is a strong selective pressure that has driven the integration of the LuxS system into the regulatory networks controlling this behavior in many bacteria. oup.commicrobiologysociety.org

Origin and Diversification of this compound-Dependent Signaling Systems

The LuxP/Q system: Found predominantly in Vibrio species, this system uses a periplasmic binding protein, LuxP, to bind the specific borate-diester form of AI-2. This binding initiates a phosphorylation cascade through the sensor kinase LuxQ, ultimately controlling gene expression. researchgate.net

The Lsr system: Common in bacteria like E. coli, Salmonella, and Bacillus species, this system employs an ABC transporter (the Lsr transporter) to internalize AI-2. researchgate.net Once inside the cell, phosphorylated AI-2 interacts with the transcriptional regulator LsrR to control the expression of the lsr operon and other target genes. oup.com

Emerging Research Directions and Future Outlook in S Ribosylhomocysteine Biology

Identification of Novel S-Ribosylhomocysteine Interacting Proteins and Pathways

A primary focus of future research is the identification of proteins that directly bind to SRH, beyond its well-characterized enzyme, this compound lyase (LuxS). uniprot.orguniprot.org The discovery of novel SRH-interacting proteins could unveil previously unknown regulatory functions and signaling pathways influenced by this metabolite. Techniques such as affinity purification-mass spectrometry, yeast two-hybrid screening, and computational docking studies are pivotal in this endeavor.

Recent in silico studies have begun to explore the binding affinities of various natural compounds to LuxS, aiming to identify potential inhibitors. tandfonline.com While focused on LuxS, these approaches can be adapted to screen for other proteins that may interact with SRH. For instance, molecular dynamics simulations have been used to understand the binding dynamics of substrate analogues to the LuxS active site, revealing key amino acid residues involved in stabilizing the ligand. researchgate.netrsc.org These identified residues, such as Glu57, Arg65, Asp77, Ile78, and Ser79, could serve as a starting point for identifying similar binding motifs in other proteins. researchgate.net

Table 1: Key Amino Acid Residues in Vibrio cholerae LuxS Involved in Ligand Interaction

| Amino Acid Residue | Role in Interaction | Source |

| His-54 | Binds to the divalent Fe atom in the active site. | rsc.org |

| His-58 | Binds to the divalent Fe atom in the active site. | rsc.org |

| Cys-128 | Binds to the divalent Fe atom in the active site. | rsc.org |

| Glu-57 | Facilitates substrate binding and proton transfer. | acs.org |

| Cys-84 | Acts as the general base for proton abstraction. | acs.org |

This table is interactive. Click on the headers to sort the data.

Systems Biology Approaches to Model this compound Metabolic Networks

The metabolic network surrounding SRH is intricately connected to central metabolic pathways, including the activated methyl cycle, methionine metabolism, and nucleotide synthesis. nih.govencyclopedia.pub Systems biology offers a powerful framework to model and analyze the complex interplay of these interconnected pathways. Genome-scale metabolic models (GEMs) are increasingly being used to predict the metabolic capabilities of organisms and to identify essential genes and potential drug targets. nih.govpnas.org

By integrating experimental data, such as transcriptomics and metabolomics, with computational modeling, researchers can simulate the flow of metabolites through the SRH network under different conditions. For example, metabolomic analysis of luxS mutants has revealed significant alterations in the levels of various metabolites, including amino acids and fatty acids, highlighting the broad metabolic impact of disrupting SRH metabolism. asm.org

These models can predict how perturbations in one part of the network, such as the inhibition of LuxS, will affect other cellular processes. nih.gov For instance, a computational model of Borrelia burgdorferi metabolism predicted that the enzyme ribosylhomocysteine lyase (encoded by BB_0377) is essential to prevent the toxic accumulation of SRH. nih.gov Such predictions can guide experimental validation and the identification of novel therapeutic strategies. Furthermore, workflows are being developed to annotate knowledge gaps in metabolic reconstructions, which can help identify alternative pathways for SRH metabolism. pnas.orgbiorxiv.org

Exploration of this compound's Role in Inter-Kingdom Signaling (excluding host-microbe infection dynamics)

Research in this area could involve co-culturing bacteria with plants or algae and analyzing the transcriptomic and metabolomic changes in both organisms. This could reveal whether SRH or its metabolites are perceived by the eukaryotic partner and what downstream signaling pathways are activated. Identifying the receptors and signaling components involved in this inter-kingdom communication would be a significant breakthrough.

Development of Advanced Methodologies for High-Throughput this compound Analysis

Advancements in analytical techniques are crucial for accelerating research in SRH biology. The development of robust, sensitive, and high-throughput methods for the quantification of SRH and its related metabolites is essential for large-scale studies, such as screening for enzyme inhibitors or analyzing metabolomic changes in response to various stimuli. asm.org

Current methods often rely on liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of SRH. researchgate.net While powerful, these methods can be time-consuming. There is a need for the development of more rapid and accessible assays. Enzyme-coupled assays, for instance, have been developed for the high-throughput screening of methyltransferase activity by detecting the co-product S-adenosylhomocysteine (SAH). researchgate.net In these assays, SAH is hydrolyzed to adenine (B156593) and SRH, which is then cleaved by LuxS to produce homocysteine. researchgate.netbenthamopenarchives.com The homocysteine can then be quantified using a colorimetric or fluorescent probe. researchgate.net Adapting and optimizing such assays specifically for SRH detection could provide a valuable tool for the research community.

Furthermore, in silico methods, such as high-throughput virtual screening and molecular dynamics simulations, are becoming increasingly powerful for identifying potential inhibitors of enzymes in the SRH pathway. tandfonline.commdpi.com These computational approaches can screen large libraries of compounds and predict their binding affinity to target proteins, thereby prioritizing candidates for experimental validation.

Table 2: Methodologies for this compound and Related Metabolite Analysis

| Methodology | Application | Principle | Source |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of SRH and other metabolites in biological samples. | Separates compounds based on their physicochemical properties and detects them based on their mass-to-charge ratio. | researchgate.net |

| Enzyme-Coupled Colorimetric/Fluorescent Assays | High-throughput screening for inhibitors of enzymes in the activated methyl cycle. | Enzymatic conversion of SAH or SRH to homocysteine, which is then detected by a chromogenic or fluorogenic probe. | researchgate.netbenthamopenarchives.com |

| High-Throughput Virtual Screening | In silico identification of potential enzyme inhibitors. | Computational docking of large compound libraries to the active site of a target protein. | tandfonline.commdpi.com |

| Molecular Dynamics Simulations | Understanding the binding dynamics of ligands to proteins. | Simulates the movement of atoms and molecules to predict the stability and interactions of a protein-ligand complex. | researchgate.netrsc.org |

This table is interactive. Click on the headers to sort the data.

Q & A

Q. How is S-Ribosylhomocysteine (SRH) synthesized for experimental studies?

SRH analogues are synthesized through multistep organic reactions, including deprotection of isopropylidene groups using NH₃/MeOH or TFA/H₂O, followed by purification via column chromatography (hexanes/EtOAc gradients). Key intermediates like compounds 39 and 40 are characterized using ¹H/¹³C/¹⁹F NMR and mass spectrometry to confirm stereochemistry and purity .

Q. What methods are used to detect and quantify SRH in enzymatic assays?

Enzymatic cleavage of SRH by LuxS is monitored using a colorimetric assay with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols (e.g., homocysteine). Absorbance at 412 nm is tracked to calculate kinetic parameters (e.g., KI for inhibitors) .

Q. What is the role of SRH in bacterial quorum sensing?

SRH is the substrate for LuxS, an Fe²⁺-dependent enzyme that cleaves SRH into homocysteine and 4,5-dihydroxy-2,3-pentanedione (DPD), the precursor of autoinducer-2 (AI-2). AI-2 mediates interspecies bacterial communication and regulates biofilm formation .

Advanced Research Questions

Q. How can enzyme kinetics resolve contradictory data in LuxS inhibition studies?

Inhibition mechanisms (competitive/non-competitive) are determined by varying substrate (SRH) and inhibitor concentrations. For example, fluorinated SRH analogues (e.g., 43 , 44 ) exhibit mixed inhibition patterns, analyzed via Lineweaver-Burk plots and KI calculations. Discrepancies in KI values may arise from isomer ratios (E/Z) or α/β anomer distributions .

Q. How do stereochemical isomers (E/Z, α/β) of SRH analogues affect LuxS activity?

Isomer ratios (e.g., 1:4 E/Z for 43 ) influence binding affinity due to steric and electronic differences. For example, (Z)-39 shows altered ¹⁹F NMR shifts (−121.02 ppm vs. −122.72 ppm for E-isomers), correlating with reduced catalytic efficiency in Co²⁺-substituted LuxS .

Q. What structural insights explain the Fe²⁺ dependency of LuxS?

Crystal structures of LuxS mutants (e.g., C84A) reveal Fe²⁺ coordinates the 2-ketone intermediate during catalysis. Glu-57 and Cys-84 act as acid/base catalysts, while Ser-6 and Arg-39 stabilize substrate binding. Fe²⁺ substitution with Zn²⁺ or Co²⁺ alters absorption spectra and reduces activity .

Q. How can computational modeling predict SRH analogue interactions with LuxS?

Molecular dynamics (MD) simulations of fluorinated SRH derivatives (e.g., 40 ) can model steric clashes in the active site. Docking studies highlight hydrogen bonding between ribose hydroxyls and conserved residues (His-11, Arg-39), validated by mutagenesis .

Q. What experimental strategies address SRH instability in aqueous buffers?

SRH degradation is minimized using low-temperature (0°C) reactions, rapid HPLC analysis (C18 columns), and stabilization via lyophilization. Deprotection steps (e.g., TFA/H₂O treatment for 42 ) are optimized to prevent unwanted hydrolysis .

Methodological Challenges and Solutions

Q. How are SRH analogues purified to >95% purity for enzymatic assays?

Flash chromatography (hexanes/EtOAc gradients) separates isomers, while preparative HPLC resolves α/β anomers. Purity is confirmed via high-resolution MS (e.g., APCI+ for 39 : m/z 205 [MH⁺]) and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.